Magnolignan A

Übersicht

Beschreibung

Magnolignan A is a natural product belonging to the lignan class of compounds. It can be extracted from plants such as kudzu and Magnolia officinalis. This compound appears as a white crystalline solid and is known for its good solubility in common organic solvents like ethanol, ether, and dichloromethane. It is relatively stable at room temperature but may decompose under light and high-temperature conditions. This compound exhibits various biological activities, including anti-tumor, antioxidant, anti-inflammatory, and antibacterial effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Magnolignan A exhibits significant anticancer activity against various types of tumors. Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in several cancer models:

- Mechanisms of Action : The compound operates through multiple signaling pathways, affecting processes such as angiogenesis and metastasis. For instance, it has been shown to downregulate hypoxia-inducible factors and vascular endothelial growth factor in bladder cancer cells, which are crucial for tumor growth and spread .

- In Vivo Studies : Animal studies indicate that this compound can effectively reduce tumor size and improve survival rates in cancer-bearing mice .

Table 1: Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Bladder Cancer | Inhibition of HIF-1α and VEGF | |

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Reduced cell proliferation | |

| Prostate Cancer | Inhibition of metastasis |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases:

- Alzheimer's Disease : this compound has shown promise in ameliorating cognitive deficits associated with Alzheimer's disease by inhibiting β-secretase activity and reducing β-amyloid plaque formation in transgenic mouse models .

- Drug Delivery Systems : Innovative drug delivery systems, such as metal-organic frameworks, have been employed to enhance the bioavailability of this compound, facilitating its crossing of the blood-brain barrier .

Dermatological Applications

This compound has been investigated for its efficacy in treating skin conditions:

- Skin Lightening : Clinical evaluations have demonstrated that formulations containing this compound are effective for hyperpigmentation treatment on the face. A study found that a 0.5% concentration was both safe and effective .

- Cosmetic Use : The compound's synthesis has been optimized for use in cosmetic formulations aimed at skin lightening, showcasing its potential as a beneficial ingredient in skincare products .

Table 2: Dermatological Applications of this compound

| Application | Concentration | Efficacy | Reference |

|---|---|---|---|

| Hyperpigmentation | 0.5% | Safe and effective | |

| Skin Lightening | Optimized | High potential in cosmetic formulations |

Cardiovascular Benefits

This compound also exhibits cardiovascular protective effects:

- Vascular Relaxation : The compound has shown potential in promoting vascular relaxation and exhibiting anti-atherosclerotic properties, which could be beneficial for cardiovascular health .

- Anti-inflammatory Effects : Its anti-inflammatory properties contribute to overall cardiovascular protection by reducing inflammation-related damage .

Other Pharmacological Effects

Beyond its primary applications, this compound displays a range of other pharmacological effects:

Wirkmechanismus

Target of Action

Magnolignan A, a natural lignan compound, has been isolated from the leaves of Magnolia officinalis . It has shown excellent physiological activity against tumor cells .

Mode of Action

It’s known that this compound has a bi-dibenzofuran skeleton, formed by two identical monomers connected by a c–c bond on the benzene ring . This structure is completely different from that of honokiol and it has a larger molecular volume than honokiol . Molecules with larger molecular volumes may result in fewer toxic side effects .

Biochemical Pathways

It’s known that many dibenzofuran-containing products show a range of biological activities .

Pharmacokinetics

It’s known that this compound is relatively stable at room temperature, but it may decompose under light and high-temperature conditions .

Result of Action

This compound has shown multiple biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and anti-bacterial effects . It has shown excellent physiological activity against tumor cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known that this compound is relatively stable at room temperature, but it may decompose under light and high-temperature conditions . Furthermore, the extraction of this compound from plants can be influenced by the plant’s growth environment .

Biochemische Analyse

Biochemical Properties

Magnolignan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions lead to the modulation of cell cycle progression and inhibition of metastasis. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis (programmed cell death) and cell cycle arrest at the G1 and G2/M phases . This compound also inhibits cell migration and invasion, thereby reducing the metastatic potential of cancer cells. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its anticancer activity and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, to exert its effects. For example, this compound has been shown to bind to the DNA minor groove, leading to the inhibition of DNA replication and transcription . Additionally, it modulates the activity of transcription factors, such as NF-κB and AP-1, which play crucial roles in inflammation and cancer progression . By inhibiting these transcription factors, this compound reduces the expression of pro-inflammatory cytokines and oncogenes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable at room temperature but may degrade under high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and safety of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant and anticancer activities. It interacts with enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), which play roles in its metabolism and detoxification . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall biological effects of this compound. Additionally, this compound affects the biosynthesis of secondary metabolites, such as flavonoids and lignans, which further enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin and lipoproteins, which facilitate its movement across cell membranes and within the bloodstream . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . In the nucleus, this compound binds to DNA and modulates gene expression, while in the cytoplasm, it interacts with signaling proteins and enzymes . This subcellular localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Magnolignan A typically involves extraction from plant materials containing high concentrations of the compound. The process includes:

Collection of Plant Material: Plants such as kudzu root are collected.

Solvent Extraction: The plant material is subjected to extraction using appropriate solvents.

Separation and Concentration: The extract is separated and concentrated to obtain a purified form of this compound.

Crystallization and Purification: Techniques such as crystallization and purification are employed to achieve pure this compound

Industrial Production Methods: While the primary method of obtaining this compound is through plant extraction, industrial production methods may involve optimizing the extraction process for higher yields and purity. This can include the use of advanced solvent extraction techniques and purification methods to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Magnolignan A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Magnolignan A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Magnolol: Known for its anti-inflammatory and antioxidant properties.

Honokiol: Exhibits potent anti-cancer and anti-anxiety effects.

Bi-magnolignan: A recently synthesized compound with a bi-dibenzofuran skeleton, showing excellent physiological activity against tumor cells

This compound stands out due to its specific molecular targets and pathways, as well as its potential for fewer toxic side effects compared to other lignans .

Biologische Aktivität

Magnolignan A, a compound derived from the Magnolia plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a type of lignan, a class of compounds known for their antioxidant and anti-inflammatory properties. It is primarily extracted from the bark and leaves of Magnolia species, particularly Magnolia officinalis. The compound has been studied for its effects on various biological systems, including cancer, metabolic disorders, and neuroprotection.

Biological Activities

-

Anticancer Properties

- This compound exhibits significant anticancer activity across various cancer types. Studies indicate that it inhibits cell proliferation, induces apoptosis (programmed cell death), and restrains migration and invasion of cancer cells.

- Mechanisms : The anticancer effects are mediated through several signaling pathways, including:

Cancer Type IC50 (μM) Effective Dose (mg/kg) Bladder Cancer 5 5 Colon Cancer 2.4 5 Hepatocellular Carcinoma 0.4-7.5 5 -

Anti-Diabetic Effects

- Research indicates that this compound can improve insulin sensitivity and reduce glucose levels in diabetic models. In animal studies, oral administration led to significant decreases in serum glucose levels and improved glucose tolerance tests.

- Mechanisms : It appears to modulate the activity of cytochrome CYP2E1, which is involved in reactive oxygen species (ROS) formation, thus reducing oxidative stress associated with diabetes .

- Neuroprotective Effects

- Cardiovascular Benefits

Case Studies

- Cancer Treatment

- A study involving bladder cancer-bearing mice showed that treatment with this compound resulted in downregulation of Forkhead box O3 (FoxO3) expression, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

- Diabetes Management

Safety Profile

While this compound exhibits promising biological activities, safety assessments indicate that high doses may lead to hepatotoxicity in vitro. However, preclinical studies have generally reported a good safety profile at therapeutic doses . Long-term studies are necessary to fully understand its safety in humans.

Eigenschaften

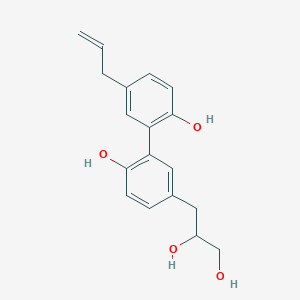

IUPAC Name |

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPULAPYNPMMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?

A1: this compound-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, this compound, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].

Q2: What is the chemical structure of this compound?

A2: this compound is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].

Q3: Has this compound been synthesized, and what is the key reaction involved?

A3: Yes, a total synthesis of this compound has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.

Q4: What natural sources are rich in this compound?

A4: this compound has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].

Q5: What is the role of Magnolignan C in traditional Chinese medicine?

A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.

Q6: Have any studies investigated the potential for this compound to be used as a quality marker for Magnolia species?

A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like this compound, as chemical markers for quality control in herbal medicine production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.